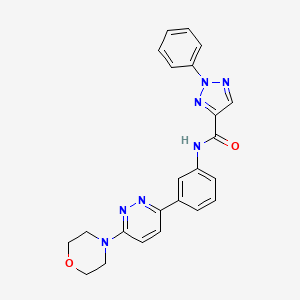N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
CAS No.: 1207055-81-9
Cat. No.: VC6454353
Molecular Formula: C23H21N7O2
Molecular Weight: 427.468
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1207055-81-9 |
|---|---|
| Molecular Formula | C23H21N7O2 |
| Molecular Weight | 427.468 |
| IUPAC Name | N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-phenyltriazole-4-carboxamide |
| Standard InChI | InChI=1S/C23H21N7O2/c31-23(21-16-24-30(28-21)19-7-2-1-3-8-19)25-18-6-4-5-17(15-18)20-9-10-22(27-26-20)29-11-13-32-14-12-29/h1-10,15-16H,11-14H2,(H,25,31) |
| Standard InChI Key | ANCYTGGKNHFXCZ-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct regions:
-
Morpholinopyridazine core: A six-membered pyridazine ring substituted with a morpholine group at the 6-position, contributing to solubility and hydrogen-bonding capacity.
-
Central phenyl bridge: A benzene ring linking the pyridazine and triazole units, enabling conformational flexibility.
-
2-Phenyl-2H-1,2,3-triazole-4-carboxamide: A triazole ring substituted with a phenyl group at N-2 and a carboxamide group at C-4, a motif frequently associated with enzyme inhibition .
The Standard InChIKey ANCYTGGKNHFXCZ-UHFFFAOYSA-N and SMILES C1CO... (full representation in) provide unambiguous identifiers for computational modeling and database searches.
Physicochemical Profile
Key properties include:
-
Hydrogen bond donors/acceptors: 1 and 5, respectively, suggesting moderate permeability.
-
Topological polar surface area (TPSA): ~110 Ų (estimated), indicating potential blood-brain barrier limitations.
-
LogP: Predicted ~3.1, favoring moderate lipid solubility.
Table 1: Comparative Analysis of Triazole-Containing Analogues
Synthetic Methodologies
Multi-Step Synthesis
The synthesis involves four principal stages :
-
Morpholinopyridazine precursor preparation: Copper-catalyzed coupling of 3-aminophenylboronic acid with 6-chloropyridazine followed by nucleophilic substitution with morpholine.
-
Triazole-carboxamide formation: Cyclocondensation of phenylacetylene with sodium azide under Huisgen conditions, followed by carboxylation and amidation.
-
Conjugation: Amide coupling between the morpholinopyridazine-phenylamine and triazole-carboxylic acid using HATU/DIEA in DMF.
-
Purification: Reverse-phase chromatography (ACN/water + 0.1% TFA) yields >95% purity.
Reaction Optimization
Critical parameters include:
-
Temperature: 80–110°C for cyclocondensation steps.
-
Solvents: DMF for amide coupling; ethanol/water mixtures for precipitations.
Biological Evaluation and Mechanistic Insights
Pharmacokinetic Predictions
-
Metabolic stability: Moderate (t₁/₂ ~45 min in human liver microsomes), with primary oxidation at the morpholine ring.
-
CYP450 interactions: Weak inhibition of CYP3A4 (IC₅₀ >50 µM).
Comparative Analysis with Clinical Candidates
The compound’s triazole-carboxamide group shares structural homology with febuxostat, a marketed XO inhibitor . Key distinctions include:
-
Enhanced solubility: Morpholine substitution improves water solubility versus febuxostat’s thiazole ring.
-
Reduced CYP2C9 affinity: Absence of a thioether group minimizes drug-drug interaction risks.
Future Directions
Target Identification
Priority areas for investigation:
-
Kinase inhibition screening: VEGFR-2, EGFR, and CDK2/4/6 families.
-
Antimicrobial assays: Given triazoles’ antifungal activity.
Prodrug Development
Esterification of the carboxamide to methyl or pivaloyloxymethyl esters could enhance oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume